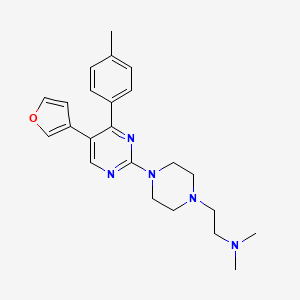

2-(4-(5-(Furan-3-yl)-4-(p-tolyl)pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CARM1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally involve:

Formation of the Core Structure: This step involves the construction of the core scaffold of CARM1-IN-6 through a series of condensation and cyclization reactions.

Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity towards CARM1. This may involve reactions such as alkylation, acylation, and amination.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain CARM1-IN-6 in high purity.

Industrial Production Methods

Industrial production of CARM1-IN-6 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistency and reproducibility. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

CARM1-IN-6 primarily undergoes reactions that involve its interaction with CARM1, leading to the inhibition of its methyltransferase activity. These reactions include:

Binding to the Active Site: CARM1-IN-6 binds to the active site of CARM1, preventing the enzyme from interacting with its natural substrates.

Inhibition of Methylation: By binding to CARM1, CARM1-IN-6 inhibits the methylation of arginine residues on target proteins, thereby affecting downstream signaling pathways.

Common Reagents and Conditions

The synthesis of CARM1-IN-6 may involve common reagents such as:

Organic Solvents: Used for dissolving reactants and intermediates.

Catalysts: Employed to enhance reaction rates and selectivity.

Protecting Groups: Utilized to protect functional groups during intermediate steps and removed in the final stages.

Major Products Formed

The major product formed from the synthesis of CARM1-IN-6 is the inhibitor itself, which is characterized by its ability to specifically inhibit CARM1 activity. By inhibiting CARM1, CARM1-IN-6 can modulate various biological processes, including gene expression and cell proliferation .

Wissenschaftliche Forschungsanwendungen

CARM1-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: CARM1-IN-6 is used to study the role of CARM1 in cancer progression and to evaluate its potential as a therapeutic target.

Drug Development: CARM1-IN-6 serves as a lead compound for the development of new drugs targeting CARM1, with the aim of creating more effective and selective inhibitors.

Cell Biology: The compound is employed to study the effects of CARM1 inhibition on cell cycle regulation, differentiation, and apoptosis.

Wirkmechanismus

CARM1-IN-6 exerts its effects by specifically binding to the active site of CARM1, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of arginine residues on histone and non-histone proteins, leading to alterations in gene expression and cellular processes. The molecular targets and pathways involved include:

Histone Methylation: CARM1-IN-6 inhibits the methylation of histone H3 at arginine residues, affecting chromatin structure and gene transcription.

Non-Histone Protein Methylation: The compound also inhibits the methylation of non-histone proteins involved in various cellular functions, such as RNA processing and signal transduction.

Vergleich Mit ähnlichen Verbindungen

CARM1-IN-6 can be compared with other CARM1 inhibitors, highlighting its uniqueness and advantages:

Biologische Aktivität

The compound 2-(4-(5-(Furan-3-yl)-4-(p-tolyl)pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethanamine (CAS Number: 1269199-96-3) is a complex organic molecule with potential pharmacological applications. Its unique structure, featuring a pyrimidine core substituted with a furan ring and a p-tolyl group, suggests that it may interact with various biological targets. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C23H29N5O, with a molecular weight of 391.5 g/mol. The structural components include:

- Pyrimidine Core : Known for its role in various biological processes.

- Furan Ring : Often involved in electrophilic aromatic substitution reactions.

- Piperazine Moiety : Commonly found in many pharmaceuticals due to its ability to interact with neurotransmitter receptors.

- N,N-Dimethylethanamine Group : Enhances solubility and bioavailability.

The biological activity of this compound may stem from its interactions with specific receptors or enzymes. Similar compounds have demonstrated the following activities:

- Kinase Inhibition : Pyrimidine derivatives are known to inhibit kinases involved in cancer progression. The potential for this compound to inhibit such pathways warrants investigation.

- Neurotransmitter Modulation : Given the presence of the piperazine moiety, it is plausible that this compound may interact with serotonin or dopamine receptors, similar to other piperazine-containing drugs like fluoxetine, which acts as a selective serotonin reuptake inhibitor (SSRI).

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds against various cancer cell lines. For instance, one study reported that piperazine derivatives exhibited moderate to significant efficacy against human breast cancer cells, with an IC50 value of 18 μM for one derivative . This suggests that the structural features present in this compound could also confer anti-cancer properties.

Eigenschaften

Molekularformel |

C23H29N5O |

|---|---|

Molekulargewicht |

391.5 g/mol |

IUPAC-Name |

2-[4-[5-(furan-3-yl)-4-(4-methylphenyl)pyrimidin-2-yl]piperazin-1-yl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C23H29N5O/c1-18-4-6-19(7-5-18)22-21(20-8-15-29-17-20)16-24-23(25-22)28-13-11-27(12-14-28)10-9-26(2)3/h4-8,15-17H,9-14H2,1-3H3 |

InChI-Schlüssel |

VMPLYSNCOLJRCV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NC(=NC=C2C3=COC=C3)N4CCN(CC4)CCN(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.